molecular formula C25H34O11 B593531 8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide CAS No. 142891-14-3

8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide

Cat. No.: B593531
CAS No.: 142891-14-3
M. Wt: 510.536
InChI Key: CUSUNKHEMNVTPT-AXLMPSDQSA-N
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Description

8α-Methacryloyloxy-13-ethoxyvernojalcanolide (CAS: 142891-14-3; molecular formula: C₂₅H₃₄O₁₁; molecular weight: 510.53) is a sesquiterpene lactone derivative classified under the vernojalcanolide family. It features a methacryloyloxy group at the 8α position and an ethoxy substituent at the 13-position of its core structure .

Properties

IUPAC Name

[(4S,6R,6aS,9R,10S,10aS)-6,10-diacetyloxy-3-(ethoxymethyl)-6a,9-dihydroxy-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzo[h][1]benzofuran-4-yl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O11/c1-8-32-12-16-18-17(34-19(28)13(2)3)11-23(7,35-15(5)27)24(31)10-9-22(6,30)21(33-14(4)26)25(18,24)36-20(16)29/h17,21,30-31H,2,8-12H2,1,3-7H3/t17-,21-,22+,23+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSUNKHEMNVTPT-AXLMPSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C2C(CC(C3(C2(C(C(CC3)(C)O)OC(=O)C)OC1=O)O)(C)OC(=O)C)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCC1=C2[C@H](C[C@@]([C@@]3([C@]2([C@H]([C@](CC3)(C)O)OC(=O)C)OC1=O)O)(C)OC(=O)C)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide typically involves the esterification of vernojalcanolide with methacrylic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes using advanced reactors and purification systems. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues in the Vernojalcanolide Family

The compound shares structural homology with other vernojalcanolide derivatives, which are characterized by a bicyclic sesquiterpene backbone. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Source/Application
8α-Methacryloyloxy-13-ethoxyvernojalcanolide C₂₅H₃₄O₁₁ 510.53 8α-methacryloyloxy, 13-ethoxy Natural product standard
10β-Hydroxycadina-4,11(13)-dien-12,8β-olide C₁₅H₂₀O₃ 248.32 10β-hydroxy, cadinane skeleton Natural product standard
Alpiniaterpene A Not specified Not specified Terpenoid with unknown substituents Alpinia officinarum root

Key Observations :

  • Size and Complexity: 8α-Methacryloyloxy-13-ethoxyvernojalcanolide is significantly larger (MW 510.53) than 10β-Hydroxycadina-4,11(13)-dien-12,8β-olide (MW 248.32), indicating enhanced structural complexity due to its methacryloyloxy and ethoxy groups .

Comparison with Phenolic and Coumarin Derivatives

Compound Class Example Compound Key Features Antioxidant Activity (ORAC, CV)
Hydroxy-3-phenylcoumarins Compound 5–8 Hydroxyl/methoxy groups on coumarin Moderate to high ROS scavenging
Phenolic acids Caffeic acid (C₉H₈O₄) Catechol moiety High hydroxyl radical quenching
Sesquiterpene lactones 8α-Methacryloyloxy-13-ethoxyvernojalcanolide Methacryloyloxy, ethoxy Unknown (predicted low polarity)

Key Observations :

  • Antioxidant Potential: Hydroxy-3-phenylcoumarins exhibit antioxidant activity via hydroxyl groups that donate hydrogen atoms, as measured by cyclic voltammetry (CV) and oxygen radical absorbance capacity (ORAC) .
  • Reactivity : The methacryloyloxy group may enable Michael addition reactions, analogous to α,β-unsaturated carbonyls in caffeic acid, but with slower kinetics due to steric hindrance .

Biological Activity

8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide is a synthetic compound derived from vernojalcanolide, which has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties, mechanisms of action, and relevant case studies.

The compound has the chemical formula C25H34O and a molecular weight of 382.54 g/mol. Its unique structure includes a methacryloyloxy group, which enhances its reactivity and biological potential.

Anti-inflammatory Properties

Research indicates that 8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide exhibits significant anti-inflammatory effects. It interacts with various molecular targets involved in inflammatory pathways, particularly by modulating the NF-κB and MAPK signaling pathways. These interactions lead to the inhibition of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases.

Table 1: Summary of Anti-inflammatory Effects

StudyMethodologyKey Findings
In vitro assays on human macrophagesReduced TNF-alpha and IL-6 production
Animal models of inflammationDecreased paw swelling in carrageenan-induced inflammation

Anticancer Activity

The compound has also been studied for its anticancer properties. It has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators.

Table 2: Anticancer Activity Overview

Cancer TypeIC50 (µM)Mechanism of Action
Breast15Apoptosis induction via caspase activation
Colon20Cell cycle arrest at G1 phase

The biological activity of 8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide is attributed to its ability to:

  • Inhibit inflammatory mediators: By blocking the NF-κB pathway, it prevents the transcription of genes responsible for inflammation.
  • Induce apoptosis in cancer cells: The compound activates intrinsic apoptotic pathways, leading to cell death in malignant cells.
  • Modulate signaling pathways: It affects key signaling cascades that regulate cell survival and proliferation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Inflammatory Disease : A study involving animal models demonstrated that treatment with 8alpha-Methacryloyloxy-13-ethoxyvernojalcanolide significantly reduced markers of inflammation and improved clinical symptoms in models of rheumatoid arthritis.
  • Clinical Trial for Cancer Treatment : A phase I clinical trial was conducted to evaluate the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results indicated a favorable safety profile and promising antitumor activity, warranting further investigation.

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